

Potential off-target effects of CREBBP-IN-9

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Compound of Interest

Compound Name: CREBBP-IN-9

Cat. No.: B606809

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Technical Support Center: CREBBP-IN-9

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **CREBBP-IN-9**, a small molecule inhibitor of the CREBBP bromodomain.

Frequently Asked Questions (FAQs)

Q1: What is **CREBBP-IN-9** and what is its primary target?

A1: **CREBBP-IN-9** (also referred to as acylbenzene 9 in its discovery publication) is a chemical probe that functions as an inhibitor of the bromodomain of the CREB-binding protein (CREBBP).[1][2] It was identified through fragment-based high-throughput docking.[1][2] Its chemical name is N-(3-Acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide.

Q2: What is the mechanism of action of **CREBBP-IN-9**?

A2: **CREBBP-IN-9** is a competitive inhibitor of the CREBBP bromodomain. It binds to the acetyl-lysine binding pocket of the bromodomain, thereby preventing its interaction with acetylated histone tails and other acetylated proteins. This disruption of protein-protein interactions can modulate gene transcription.

Q3: What is the potency of **CREBBP-IN-9**?

A3: **CREBBP-IN-9** has a micromolar affinity for the CREBBP bromodomain. An optimized derivative, compound 10, demonstrates improved, sub-micromolar potency.[2]

Q4: What is the known selectivity profile of **CREBBP-IN-9** and its derivatives?

A4: The selectivity of **CREBBP-IN-9** has been primarily assessed against the first bromodomain of BRD4 (BRD4(1)), a member of the BET (Bromodomain and Extra-Terminal domain) family. The optimized derivative, compound 10, shows a significant preference for CREBBP over BRD4(1).[2] For detailed quantitative data, please refer to the data presentation table below.

Data Presentation

Table 1: In Vitro Potency and Selectivity of **CREBBP-IN-9** and Derivatives[2]

Compound	Target	Kd (μM)	Ligand Efficiency	Selectivity (Kd BRD4(1) / Kd CREBBP)
CREBBP-IN-9 (acylbenzene 9)	CREBBP	29	0.24	> 1.7
BRD4(1)	>50			
Compound 10 (optimized derivative)	CREBBP	0.77	0.35	> 65
BRD4(1)	>50			

Kd (dissociation constant) values were determined by a competition binding assay. Ligand efficiency is calculated as the binding energy per heavy atom.

Experimental Protocols

1. Competition Binding Assay for Kd Determination

This protocol is based on the method used to characterize **CREBBP-IN-9**. [2]

- Principle: This assay measures the ability of a test compound (inhibitor) to compete with a known fluorescently-labeled ligand for binding to the target protein. The decrease in the fluorescent signal is proportional to the binding affinity of the test compound.
- Materials:
 - Purified CREBBP bromodomain protein
 - Fluorescently-labeled probe with known affinity for the CREBBP bromodomain
 - Test compound (**CREBBP-IN-9**)
 - Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)
 - 384-well microplates
 - Plate reader capable of measuring fluorescence polarization or a similar fluorescent readout.
- Procedure:
 - Prepare a serial dilution of the test compound in assay buffer.
 - In a 384-well plate, add the CREBBP bromodomain protein and the fluorescently-labeled probe at fixed concentrations.
 - Add the serially diluted test compound to the wells. Include control wells with no inhibitor (maximum signal) and wells with no protein (background).
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
 - Measure the fluorescence signal using a plate reader.
 - Calculate the percentage of inhibition for each concentration of the test compound.
 - Determine the K_d value by fitting the data to a suitable binding model using non-linear regression.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a common method for screening and characterizing bromodomain inhibitors.

- Principle: TR-FRET measures the proximity of a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore (e.g., d2 or Cy5). In this assay, a biotinylated acetylated histone peptide is bound to a streptavidin-donor fluorophore, and an antibody against the tagged CREBBP protein is coupled to an acceptor fluorophore. Binding of the CREBBP bromodomain to the acetylated peptide brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.
- Materials:
 - Purified GST- or His-tagged CREBBP bromodomain protein
 - Biotinylated acetylated histone H4 peptide
 - Streptavidin-terbium cryptate (donor)
 - Anti-GST or Anti-His antibody conjugated to an acceptor fluorophore
 - Assay buffer
 - 384-well microplates
 - TR-FRET compatible plate reader
- Procedure:
 - Prepare a serial dilution of **CREBBP-IN-9**.
 - Add the tagged CREBBP protein, biotinylated peptide, and diluted inhibitor to the wells of a 384-well plate.
 - Incubate to allow for binding.
 - Add the streptavidin-donor and antibody-acceptor reagents.

- Incubate for the recommended time (typically 1-2 hours).
- Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and acceptor.
- Calculate the ratio of acceptor to donor emission and determine the IC₅₀ value by plotting the ratio against the inhibitor concentration.

Troubleshooting Guide

Q: My IC₅₀/K_d value for **CREBBP-IN-9** is significantly different from the published data. What could be the reason?

A:

- **Compound Integrity:** Ensure the purity and integrity of your **CREBBP-IN-9** sample. Perform quality control checks such as LC-MS or NMR.
- **Protein Quality:** Verify the concentration, purity, and activity of your CREBBP bromodomain protein. Misfolded or aggregated protein can lead to inaccurate results.
- **Assay Conditions:** Differences in assay buffer composition (e.g., salt concentration, detergents), temperature, or incubation times can affect binding affinities. Ensure your protocol is consistent with the reference method.
- **Reagent Concentrations:** Inaccurate concentrations of the protein, probe, or peptide can shift the IC₅₀/K_d values. Re-verify the concentrations of all critical reagents.

Q: I am observing poor solubility of **CREBBP-IN-9** in my assay buffer.

A:

- **Solvent:** Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, as high concentrations can affect protein stability and compound solubility.
- **Buffer Components:** The presence of certain detergents or additives in the assay buffer may help to improve the solubility of hydrophobic compounds.

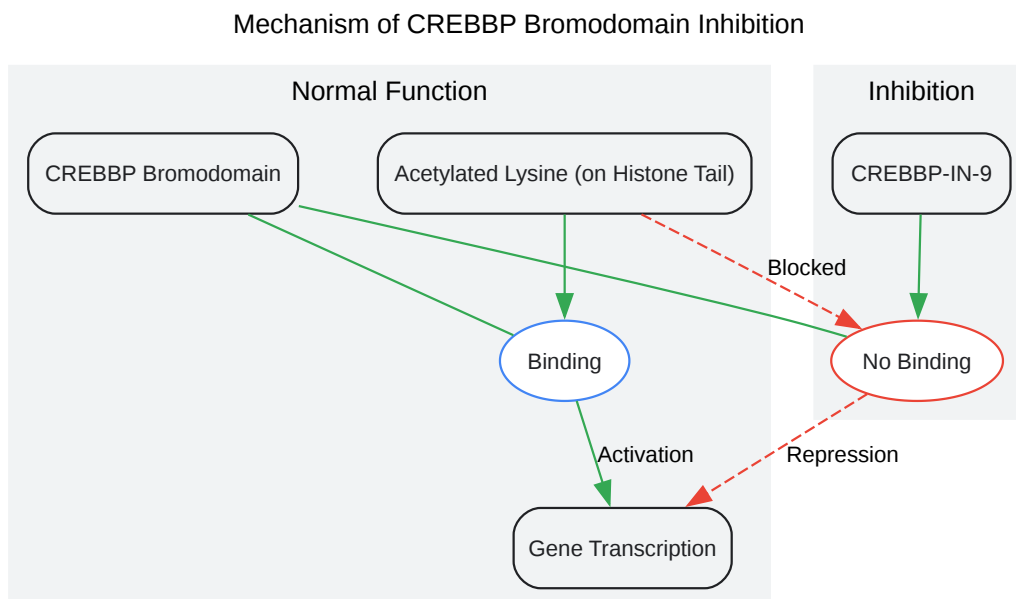
- **Stock Concentration:** Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it into the aqueous assay buffer. Avoid storing diluted aqueous solutions for extended periods.

Q: I am seeing a high background signal in my TR-FRET assay.

A:

- **Reagent Aggregation:** Ensure all reagents, especially the donor and acceptor beads/antibodies, are properly resuspended before use to prevent aggregation.
- **Non-specific Binding:** Include appropriate controls, such as a non-biotinylated peptide or a non-tagged protein, to assess the level of non-specific binding in your assay.
- **Light Scattering:** High concentrations of the test compound can sometimes cause light scattering, leading to an artificially high signal. Check for compound precipitation in the assay wells.

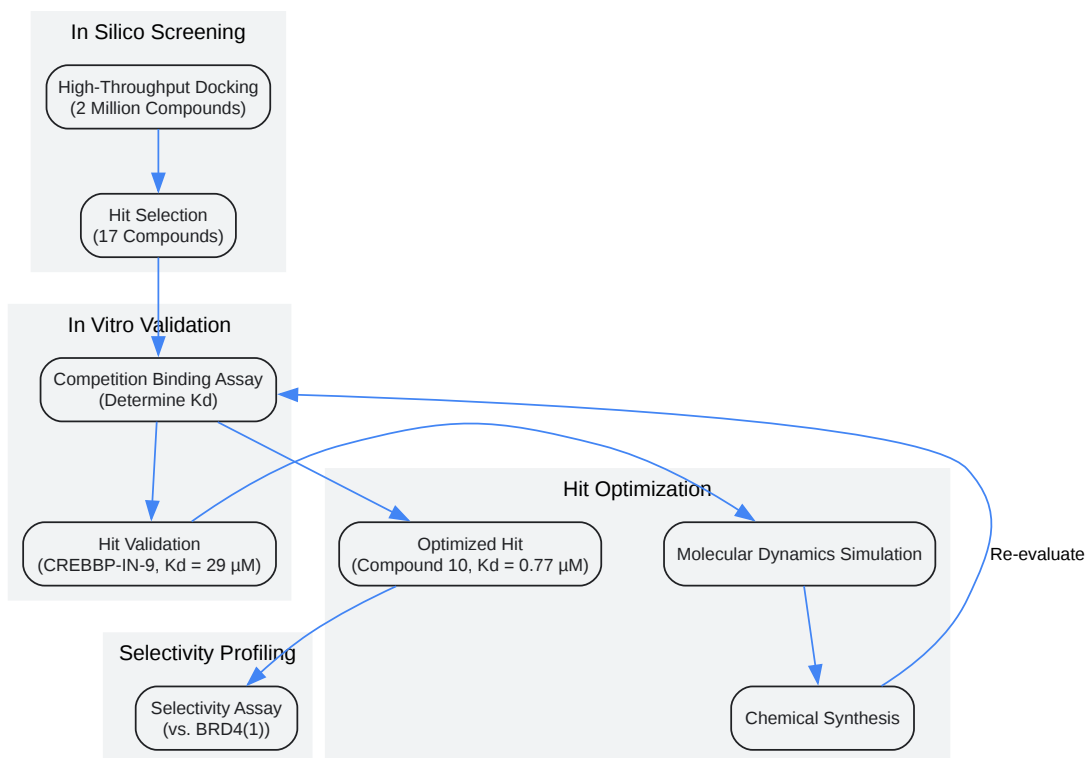
Visualizations



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Caption: Inhibition of CREBBP bromodomain by **CREBBP-IN-9**.

Experimental Workflow for CREBBP-IN-9 Discovery



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References

- 1. Discovery of CREBBP Bromodomain Inhibitors by High-Throughput Docking and Hit Optimization Guided by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
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